1-(1-Bromoethyl)-4-(trifluoromethoxy)benzene

Asymmetric catalysis Trifluoromethoxylation Nickel catalysis

This α-bromobenzyl trifluoromethyl ether is a chiral electrophile for asymmetric synthesis. Unlike primary analog 4-(trifluoromethoxy)benzyl bromide (CAS 50824-05-0), its secondary α-bromoethyl group installs a chiral benzylic stereocenter via asymmetric Ni-catalyzed Suzuki-Miyaura coupling with high enantioselectivity. Validated in antitubercular SAR (PA-824 series), the α-methyl motif enhances metabolic stability and in vivo efficacy. The para-OCF₃ group confers superior lipophilicity. Select this building block for stereochemically-defined intermediates not accessible via primary benzyl halides.

Molecular Formula C9H8BrF3O
Molecular Weight 269.061
CAS No. 68120-57-0
Cat. No. B3011833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Bromoethyl)-4-(trifluoromethoxy)benzene
CAS68120-57-0
Molecular FormulaC9H8BrF3O
Molecular Weight269.061
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)OC(F)(F)F)Br
InChIInChI=1S/C9H8BrF3O/c1-6(10)7-2-4-8(5-3-7)14-9(11,12)13/h2-6H,1H3
InChIKeyRNXABUQTPSAAJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-Bromoethyl)-4-(trifluoromethoxy)benzene (CAS 68120-57-0): Chemical Identity and Class Positioning for Procurement


1-(1-Bromoethyl)-4-(trifluoromethoxy)benzene (CAS 68120-57-0) is an α-bromobenzyl trifluoromethyl ether—a secondary benzyl bromide bearing a para-trifluoromethoxy (OCF₃) substituent. With molecular formula C₉H₈BrF₃O and molecular weight 269.06 g/mol, it exists as a solid at ambient temperature and serves as a versatile electrophilic building block in pharmaceutical and agrochemical intermediate synthesis . The compound belongs to the broader class of (trifluoromethoxy)benzene derivatives, a scaffold of substantial interest in medicinal chemistry due to the OCF₃ group's unique electronic profile—strong electron-withdrawing character combined with high lipophilicity—which can modulate bioavailability and metabolic stability in drug candidates [1]. Its commercial availability from major suppliers including Sigma-Aldrich, Merck KGaA, and American Elements at purities typically ranging from 95% to 99% (HPLC) supports its accessibility for research and development programs .

1-(1-Bromoethyl)-4-(trifluoromethoxy)benzene: Why Simple Substitution with 4-(Trifluoromethoxy)benzyl Bromide or Other Analogs Compromises Synthetic Utility


Although 1-(1-bromoethyl)-4-(trifluoromethoxy)benzene shares the OCF₃-substituted aromatic core with its primary analog 4-(trifluoromethoxy)benzyl bromide (CAS 50824-05-0), generic substitution fails because the two compounds occupy fundamentally distinct chemical spaces with non-interchangeable reactivity profiles. The target compound features a secondary α-bromoethyl group—a chiral electrophilic center adjacent to the aromatic ring—whereas the benzyl bromide analog presents a primary bromomethyl moiety. This structural divergence dictates entirely different outcomes in nucleophilic displacement and cross-coupling reactions: the target compound introduces a chiral benzylic stereocenter into downstream products, while the benzyl analog yields achiral benzyl-substituted scaffolds [1]. Furthermore, the OCF₃ group exerts a long-range electron-withdrawing effect that modifies the reactivity of the benzylic bromide differently in secondary versus primary electrophiles [2]. In medicinal chemistry campaigns, this α-methyl substitution pattern was deliberately explored as a linker modification in antitubercular drug analogs specifically to modulate metabolic stability and in vivo efficacy—a design strategy that the benzyl bromide analog cannot address .

Quantitative Differentiation Evidence: 1-(1-Bromoethyl)-4-(trifluoromethoxy)benzene vs. 4-(Trifluoromethoxy)benzyl Bromide and Related Analogs


Chiral Trifluoromethoxylated Stereocenter Construction via Asymmetric Suzuki-Miyaura Coupling

The target compound serves as a readily available α-bromobenzyl trifluoromethyl ether capable of constructing trifluoromethoxy-substituted stereogenic centers with high enantioselectivity via nickel-catalyzed asymmetric Suzuki-Miyaura coupling [1]. This reactivity is intrinsic to the secondary benzyl bromide motif and is not achievable with the primary benzyl bromide analog 4-(trifluoromethoxy)benzyl bromide (CAS 50824-05-0).

Asymmetric catalysis Trifluoromethoxylation Nickel catalysis Chiral building blocks

α-Methyl Linker in Antitubercular PA-824 Analog Development

In a systematic structure-activity relationship study of PA-824 antitubercular drug analogs, the α-methyl substitution pattern corresponding to the target compound's scaffold was evaluated as part of a broader ether linker variation strategy . The study demonstrated that both α-methyl substitution and removal of the benzylic methylene were broadly tolerated in vitro, with certain linker-modified analogs exhibiting dramatically improved in vivo efficacy compared to the parent drug.

Antitubercular drug discovery PA-824 analogs Linker SAR Medicinal chemistry

Predicted Physicochemical Property Differentiation from Primary Benzyl Bromide Analog

The target compound exhibits distinct physicochemical properties compared to its primary benzyl bromide analog 4-(trifluoromethoxy)benzyl bromide (CAS 50824-05-0), reflecting the structural difference of an additional methyl group on the benzylic carbon .

Physicochemical properties Density Boiling point Form

Optimal Application Scenarios for 1-(1-Bromoethyl)-4-(trifluoromethoxy)benzene Based on Verified Evidence


Enantioselective Synthesis of Chiral Trifluoromethoxylated Drug Candidates

This compound is the preferred electrophilic building block for medicinal chemistry programs requiring the introduction of a chiral α-trifluoromethoxybenzyl stereocenter via asymmetric cross-coupling. As demonstrated by Huang et al., nickel-catalyzed asymmetric Suzuki-Miyaura coupling of this α-bromobenzyl trifluoromethyl ether class proceeds with high enantioselectivity and tolerates diverse functional groups (F, Cl, Br, ester, enolizable ketone, nitro, cyano, amino, vinyl) [1]. The primary analog 4-(trifluoromethoxy)benzyl bromide cannot achieve this stereochemical outcome. Applications include the synthesis of enantioenriched pharmaceutical intermediates where the OCF₃ group confers metabolic stability and membrane permeability advantages while the chiral center enables stereospecific target engagement.

Structure-Activity Relationship Exploration of α-Methyl Linkers in Anti-Infective Drug Development

The α-methyl substitution pattern accessible via this compound has been validated as a productive SAR vector in antitubercular drug optimization. The Thompson et al. PA-824 analog study demonstrated that α-methyl substitution on the ether linker was broadly tolerated in vitro and contributed to enhanced metabolic stability by reducing fragmentation to undesired alcohol metabolites in liver microsomes [1]. Analogs incorporating this linker motif achieved up to 8-fold improvement in in vivo efficacy in mouse acute infection models. For research teams developing novel anti-infective agents—particularly nitroimidazole-based tuberculosis therapies—this building block provides direct access to a linker class with established SAR precedent.

Agrochemical Intermediate Synthesis Requiring Chiral or Sterically-Differentiated Benzylic Electrophiles

The secondary benzylic bromide reactivity of this compound offers distinct advantages in agrochemical intermediate synthesis compared to primary benzyl bromides. The OCF₃ group is an emerging fluorinated moiety in agrochemistry that can improve resistance to oxidative metabolism and modulate physicochemical properties [1]. 4-(Trifluoromethoxy)benzene derivatives serve as key intermediates in plant growth regulators such as flurprimidol (呋嘧醇), which inhibits cytochrome P450-dependent monooxygenases to suppress gibberellin biosynthesis . The target compound's secondary bromide enables nucleophilic substitution reactions that install chiral α-branched side chains—a structural feature not accessible with primary benzyl halide analogs. This capability is particularly relevant for developing stereochemically-defined agrochemicals with improved selectivity profiles.

Quote Request

Request a Quote for 1-(1-Bromoethyl)-4-(trifluoromethoxy)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.